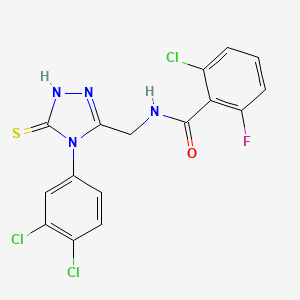

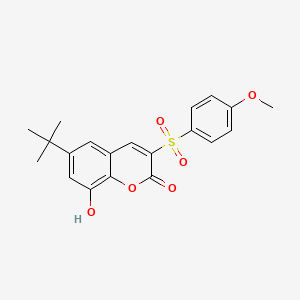

2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the specific reactions used to introduce each group. For example, the triazole ring might be formed using a click reaction, a type of reaction that rapidly produces a compound with a 1,2,3-triazole ring .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds structurally related to 2-chloro-N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-6-fluorobenzamide have shown promising antimicrobial activities. For instance, novel heterocyclic compounds derived from related structures demonstrated significant lipase and α-glucosidase inhibition, indicating their potential as antimicrobial agents against a range of bacterial and fungal strains (Bekircan et al., 2015). Similarly, fluoro substituted benzamides, including those with thiazole and thiazolidine rings, have been identified as promising antimicrobial analogs, particularly effective against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Anticancer Applications

The research on related compounds also extends to anticancer applications, where derivatives have been synthesized for their unique mechanism of tubulin inhibition, demonstrating high potency and efficacy in inhibiting tumor growth across various cancer models. This includes the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as a class of anticancer agents, offering a novel mechanism of action by promoting tubulin polymerization without binding competitively with paclitaxel, thereby overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).

Synthesis and Structural Characterization

Research has also focused on the synthesis and structural characterization of compounds with similar structures, providing insights into their potential applications. For instance, the synthesis of isostructural compounds with variations in fluorophenyl groups has been reported, with detailed structural analysis through single crystal diffraction (Kariuki et al., 2021). These studies are crucial for understanding the molecular configurations that contribute to the biological activities of these compounds.

Novel Synthesis Approaches

Furthermore, innovative synthesis methods have been developed for related compounds, employing techniques such as microwave-induced synthesis for the creation of fluorobenzamides. These methods not only enhance the antimicrobial activity of the resulting compounds but also offer a more efficient synthesis process (Desai et al., 2013).

Propiedades

IUPAC Name |

2-chloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3FN4OS/c17-9-5-4-8(6-11(9)19)24-13(22-23-16(24)26)7-21-15(25)14-10(18)2-1-3-12(14)20/h1-6H,7H2,(H,21,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTMNSKMHWGXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

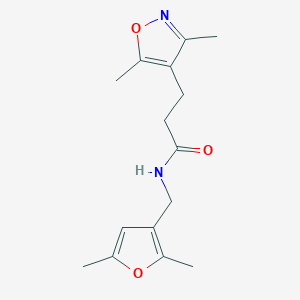

![6-[4-(1,5-Dimethylpyrazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2839255.png)

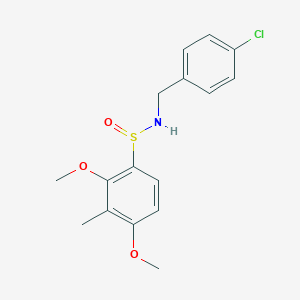

![4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2839260.png)

![tert-butyl N-[(3-hydroxy-1-oxo-1lambda4-thiolan-3-yl)methyl]carbamate](/img/structure/B2839264.png)

![5-allyl-3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2839266.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/no-structure.png)

![11-(2-methoxypyridine-3-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2839272.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-pentyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperh ydroino[1,2-h]purine-2,4-dione](/img/structure/B2839274.png)

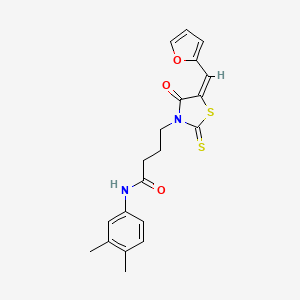

![N-(3-chlorophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2839275.png)